molecular formula C26H22N4O3 B2886415 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105197-06-5

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2886415
CAS RN: 1105197-06-5
M. Wt: 438.487
InChI Key: FSKAFINURKPJLH-UHFFFAOYSA-N
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Description

3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives as Anticancer Agents

Quinazoline derivatives have been extensively studied for their potential anticancer properties. For example, novel quinazolinone derivatives with substituted quinoxalindione have been synthesized and evaluated for cytotoxic activity against cancer cell lines, showcasing their potential as anticancer agents (Poorirani et al., 2018). This indicates that compounds with a quinazoline-2,4-dione core could be of interest for the development of new therapeutic agents targeting cancer.

Oxadiazole Moieties for Bioactive Compounds

Compounds featuring oxadiazole rings are known for their broad range of biological activities. The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have demonstrated antitumor activity in vitro, highlighting the potential of oxadiazole-containing compounds in drug discovery and development (Maftei et al., 2013).

Quinazoline-2,4-diones Synthesis from CO2

The synthesis of quinazoline-2,4-diones from CO2 presents an environmentally friendly approach to generating these compounds. A study demonstrated the efficient transformation of CO2 into quinazoline-2,4-diones using ionic liquids as a dual solvent–catalyst system under atmospheric pressure, showcasing an innovative method that could have implications for green chemistry and sustainable synthesis strategies (Lu et al., 2014).

Spectroscopic Studies for Chemical Characterization

Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their chemical structures and properties better. Such studies provide insight into the molecular vibrations and electronic structures of complex molecules, aiding in the design of new compounds with desired chemical and physical properties (Sebastian et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylamine and 3-phenethyl-2,4(1H,3H)-quinazolinedione in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or extraction.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst.", "Step 5: Purify the final product by recrystallization or chromatography." ] }

CAS RN

1105197-06-5

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-18-9-5-6-12-20(18)24-27-23(33-28-24)17-30-22-14-8-7-13-21(22)25(31)29(26(30)32)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

InChI Key

FSKAFINURKPJLH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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